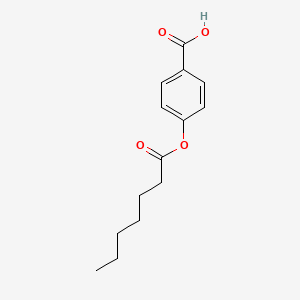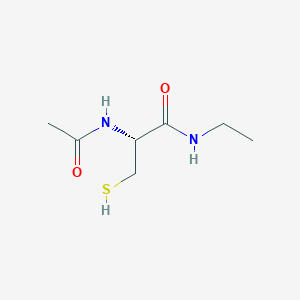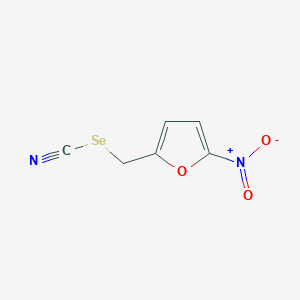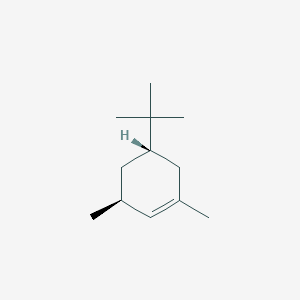
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is a chiral organic compound with a unique structure characterized by a cyclohexene ring substituted with tert-butyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the (3S,5S) configuration. The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or other reduced derivatives.
Applications De Recherche Scientifique
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, its stereochemistry influences the outcome of reactions and the formation of specific products. In biological systems, the compound may interact with chiral receptors or enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: The enantiomer of the compound with opposite stereochemistry.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohexane: A similar compound with a fully saturated ring.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-2-ene: A compound with a double bond in a different position.
Uniqueness
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry and the presence of both tert-butyl and dimethyl groups on the cyclohexene ring. This combination of features makes it valuable in stereoselective synthesis and research applications.
Propriétés
Numéro CAS |
66820-14-2 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(3S,5S)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11+/m1/s1 |
Clé InChI |
VCFDZQNKXJWFLP-KOLCDFICSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CC(=C1)C)C(C)(C)C |
SMILES canonique |
CC1CC(CC(=C1)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


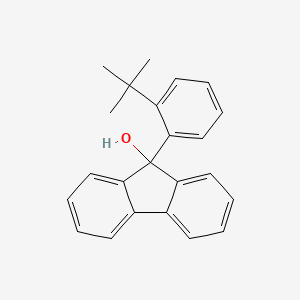
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
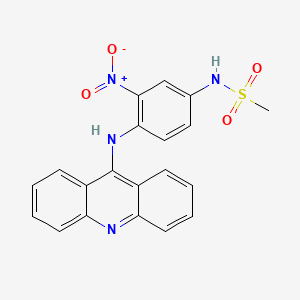

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
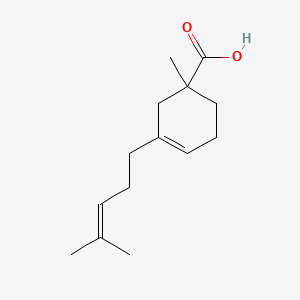
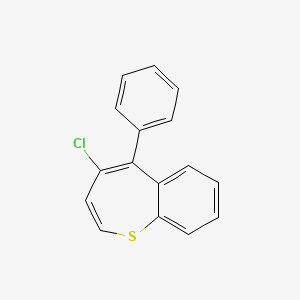

![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
